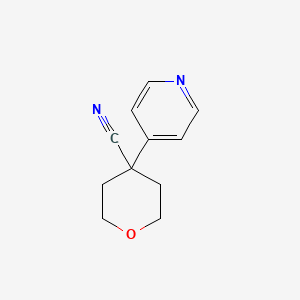

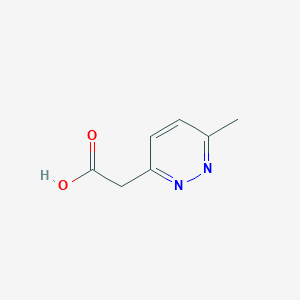

1-(4-Amino-3-methylphenyl)-2-pyrrolidinone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the synthesis of “N-(3-Amino-4-methylphenyl)benzamide” was achieved by the selective acylation of “4-methylbenzene-1,3-diamine” with benzoic anhydride . The reaction conditions were optimized to achieve a yield of 85.7% within 10 minutes .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Synthesis of Quinolone Antibacterials : The compound has been used as an intermediate in the preparation of quinolone antibacterials. Specifically, its stereoisomers have been elaborated into several stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are crucial C7 side chains for these antibacterials (Schroeder et al., 1992).

Potential Anti-HIV Application : A derivative, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, shows potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).

Chemical Synthesis and Organic Chemistry

Intermediate for Antibiotics : It is a key intermediate in the preparation of premafloxacin, an antibiotic, highlighting its significance in the synthesis of veterinary pathogens (Fleck et al., 2003).

Efficient Synthesis of Amino Acids : The compound is involved in the one-pot efficient synthesis of Nα-urethane-protected β- and γ-amino acids, which are important in various biochemical processes (Cal et al., 2012).

Biological and Pharmacological Research

Antioxidant Activity : Derivatives of 2-pyrrolidinone, specifically 1,5-dihydro-2H-pyrrol-2-ones, have shown significant antioxidant activity. They are considered promising as radical scavengers in physiological environments (Nguyen et al., 2022).

Corrosion Inhibition in Industrial Chemistry : Pyridine derivatives of the compound have been investigated for their corrosion inhibition effects on mild steel, demonstrating its utility in industrial applications (Ansari et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a cytosolic ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

1-(4-Amino-3-methylphenyl)-2-pyrrolidinone interacts with its target, AhR, by binding to it . This binding triggers a conformational change in AhR, leading to its translocation into the nucleus. Once in the nucleus, AhR forms a dimer with the AhR nuclear translocator protein (ARNT), which then binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding event initiates the transcription of target genes, including cytochrome P450 1A1 (CYP1A1) .

Biochemical Pathways

The activation of AhR leads to the induction of CYP1A1, which is involved in the biotransformation of the compound . CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which play a critical role in the oxidation of organic substances. The induction of CYP1A1 is a key step in the metabolic activation of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone .

Result of Action

The activation of AhR and subsequent induction of CYP1A1 lead to the metabolic activation of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone. This results in the formation of reactive metabolites that can interact with cellular macromolecules, leading to various cellular effects . In particular, this compound has shown potent antitumor properties in vitro and in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone. For instance, the expression of CYP1A1 can be induced by exposure to certain environmental pollutants and inhalation chemicals . Therefore, the presence of such substances could potentially influence the compound’s action by affecting its metabolic activation. Furthermore, the compound’s stability could be influenced by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

1-(4-amino-3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXRVMADDQOQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265385 | |

| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13691-27-5 | |

| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13691-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)

![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)